Methyl 6-fluorosulfonylquinoline-2-carboxylate
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Overview
Description
Methyl 6-fluorosulfonylquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8FNO4S and a molecular weight of 269.25 g/mol This compound is characterized by the presence of a quinoline ring substituted with a fluorosulfonyl group at the 6-position and a carboxylate ester at the 2-position
Preparation Methods
The synthesis of methyl 6-fluorosulfonylquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, which are readily available or can be synthesized through various methods.
Esterification: The carboxylate ester is formed by reacting the intermediate product with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 6-fluorosulfonylquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-fluorosulfonylquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-fluorosulfonylquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline ring and fluorosulfonyl group . These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or other therapeutic effects .
Comparison with Similar Compounds
Methyl 6-fluorosulfonylquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Methyl 6-chlorosulfonylquinoline-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 6-bromosulfonylquinoline-2-carboxylate: Contains a bromosulfonyl group, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 6-fluorosulfonylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYVCUJBMCEZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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